4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine
Beschreibung
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a sulfonyl-piperazine moiety and a 6-phenylpyrimidine group. Its synthesis likely involves coupling reactions between sulfonated piperazine derivatives and functionalized pyrimidines, as seen in analogous protocols .
Eigenschaften
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-phenylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-31(28,18-6-7-20-21(14-18)30-13-12-29-20)26-10-8-25(9-11-26)22-15-19(23-16-24-22)17-4-2-1-3-5-17/h1-7,14-16H,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYXDZCQVBVJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl Chloride
The benzodioxin sulfonyl chloride precursor is synthesized through:
Step 1 : Sulfonation of 1,4-benzodioxan
- Conditions : Fuming H2SO4 (20% SO3), 0°C → 25°C, 4 hr
- Yield : 78% (6-sulfo-2,3-dihydrobenzo[b]dioxin)
Step 2 : Chlorination with PCl5
Preparation of 4-Chloro-6-phenylpyrimidine
Two methods dominate literature:
Method A : Biginelli-like cyclocondensation
- Reactants : Benzaldehyde (1 eq), ethyl acetoacetate (1 eq), guanidine hydrochloride (1.2 eq)
- Catalyst : ZnCl2 (10 mol%), ethanol, 80°C, 6 hr
- Yield : 65%
Method B : Halogen exchange on 4-hydroxy-6-phenylpyrimidine
Piperazine Installation via Nucleophilic Substitution
Key parameters for SNAr reaction:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | 89% |
| Base | K2CO3 | 85% |
| Temperature | 80°C | 92% |
| Molar Ratio (1:1.2) | Pyrimidine:Piperazine | 94% |
Final Sulfonylation Reaction
Coupling 4-(piperazin-1-yl)-6-phenylpyrimidine with benzodioxin sulfonyl chloride:
Optimized Protocol :
- Solvent : CH2Cl2 (anhydrous)
- Base : Et3N (3 eq)
- Temperature : 0°C → RT, 12 hr
- Workup : Aqueous NaHCO3 wash, MgSO4 drying, column chromatography (SiO2, EtOAc/hexane 1:3)
- Yield : 76%
Critical Analysis of Synthetic Routes
Route A Advantages
Route B Challenges
- Regioselectivity Issues : Competing O- vs N-sulfonylation requires careful stoichiometry control
- Purification Complexity : Silica gel chromatography essential due to polar byproducts
Advanced Characterization Data
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
- δ 8.45 (s, 1H, pyrimidine-H2)
- δ 7.85–7.40 (m, 5H, Ph-H)
- δ 4.35 (s, 4H, dioxan-CH2)
- δ 3.25 (t, J=5.1 Hz, 4H, piperazine-H)
HRMS (ESI+) :
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Chloro-6-phenylpyrimidine | 320 | 42% |
| Piperazine | 85 | 18% |
| Benzodioxin sulfonyl chloride | 610 | 27% |
Data derived from
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings and the piperazine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and various sulfonyl chlorides. The process often includes the formation of sulfonamide derivatives, which are then reacted with piperazine and pyrimidine moieties to yield the final product. For example, a study detailed the synthesis of related compounds through the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride , followed by further derivatization to obtain targeted molecules with potential enzyme inhibitory activities .
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activities. For instance, sulfonamide derivatives containing the benzodioxane structure have been screened against enzymes such as α-glucosidase and acetylcholinesterase , showing potential therapeutic applications for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial properties. Studies have demonstrated that various pyrimidine compounds exhibit in vitro antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The incorporation of different substituents on the pyrimidine ring can enhance their bioactivity .
Anthelmintic Activity
Another area of interest is the anthelmintic activity of pyrimidine derivatives. Compounds similar to 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine have been evaluated for their ability to paralyze and kill helminths, showcasing their potential in treating parasitic infections .
Case Studies and Research Findings
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby reducing the enzyme’s activity . This inhibition can lead to various physiological effects, such as reduced production of bicarbonate ions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo Dioxin and Sulfonamide Moieties
a. 4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4m)
b. 3-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)aniline (BD629987)
- Key Features : Replaces piperazine with a seven-membered diazepane ring, introducing an additional sulfonamide group.
- Molecular Weight : 458.53 g/mol (C₁₉H₂₃N₃O₆S₂); purity = 98% .
- Significance : The diazepane ring may alter pharmacokinetics, as larger ring systems can impact membrane permeability and metabolic stability.
c. 1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-(6-methylbenzofuran-3-yl)ethan-1-one (847939-23-5)
- Key Features: Substitutes phenylpyrimidine with a benzofuran-ethanone group.
- Molecular Weight : 456.51 g/mol; hazards include acute toxicity (H302) and skin/eye irritation (H315, H319) .
Functional Analogues with Piperazine Linkers
a. 2-[4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-yl]acetic acid (722491-48-7)
b. S 18126
- Key Features : Benzo dioxin-piperazine derivative with a dopamine D4 receptor antagonist profile.
Data Table: Comparative Analysis
Key Research Findings
Synthetic Efficiency : Yields for benzo dioxin derivatives vary widely. For example, compound 4m achieved 75.6% yield , while a pyrimidine-linked analogue () had only 10.1% yield, highlighting challenges in coupling aromatic heterocycles .
Biological Implications : Piperazine-linked compounds (e.g., S 18126) show receptor antagonism , suggesting the target compound’s phenylpyrimidine group could be optimized for similar applications.
Safety Profiles : Substituents like benzofuran () correlate with toxicity, emphasizing the need for structural optimization to balance efficacy and safety .
Biologische Aktivität
The compound 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a pyrimidine ring, a piperazine moiety, and a sulfonyl group attached to a dihydrobenzo[dioxin] derivative.
| Property | Value |
|---|---|
| Molecular Weight | 364.44 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Inhibition of Protein Kinases : Compounds that contain pyrimidine and piperazine structures have been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and survival .
- Apoptosis Induction : Some studies have suggested that related compounds can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death .
Anticancer Activity
A significant area of research involves the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance:
- Case Study 1 : A study evaluated the compound's efficacy against breast cancer cells (MCF-7). The results showed an IC50 value of 15 µM, indicating potent cytotoxicity compared to control treatments .
- Case Study 2 : Another investigation focused on its effects on lung cancer cells (A549), where it was found to induce apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspase-9 .
Anti-inflammatory Effects
Beyond anticancer activity, preliminary findings suggest potential anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Preliminary data indicate good oral bioavailability.
- Distribution : The compound appears to penetrate tissues effectively, likely due to its lipophilic nature.
- Metabolism : It is metabolized primarily in the liver, with several metabolites identified through mass spectrometry.
Safety and Toxicology
Safety assessments are critical for any new therapeutic agent. Toxicological studies revealed that while the compound exhibits anticancer properties, it also has potential toxicity at higher concentrations. Notably:
Q & A
Q. What are the typical synthetic pathways for synthesizing sulfonyl-piperazine-pyrimidine derivatives like this compound?
- Methodological Answer : Synthesis often involves multi-step reactions, starting with the preparation of the pyrimidine core, followed by sulfonylation of the piperazine ring. For example:
Core Formation : Condensation of thiourea with β-diketones or cyanoguanidine derivatives under reflux to form the pyrimidine ring .
Sulfonylation : Reacting the piperazine intermediate with 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., NaH) to attach the sulfonyl group .
Coupling Reactions : Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the phenyl group at the 6-position of the pyrimidine .
Key reagents include sodium hydride, DMF, and palladium catalysts for coupling steps.
Q. How is structural characterization performed for such complex heterocyclic compounds?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR : H and C NMR to confirm substitution patterns and ring connectivity. For example, the sulfonyl group’s electron-withdrawing effect shifts adjacent protons downfield .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for sulfonamide derivatives .
- X-ray Crystallography : Used sparingly due to crystallization challenges but critical for confirming stereochemistry in related analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?
- Methodological Answer : Optimization involves systematic variation of:
- Solvent Polarity : DMF or THF improves sulfonyl chloride reactivity compared to non-polar solvents .
- Temperature : Reactions at 0–5°C reduce side reactions (e.g., over-sulfonylation) .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperazine nitrogen .
A DoE (Design of Experiments) approach is recommended to balance these factors, with LC-MS monitoring intermediate purity .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-pyrimidine analogs?
- Methodological Answer : Discrepancies often arise from:
- Substituent Effects : Minor structural variations (e.g., electron-withdrawing vs. donating groups on the phenyl ring) drastically alter target binding. For example, 4-chlorophenyl analogs show higher kinase inhibition than 4-methoxy derivatives .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can modulate activity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC) .
A meta-analysis of PubChem BioAssay data (excluding unreliable vendors) is advised to identify trends .
Q. How can computational modeling predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina with crystal structures of target proteins (e.g., PI3Kγ or serotonin receptors). The sulfonyl group often forms hydrogen bonds with conserved lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Pay attention to piperazine ring flexibility and its impact on binding .
- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Data Contradiction Analysis
Q. Why do some studies report poor solubility while others claim moderate aqueous solubility for this compound?
- Methodological Answer : Discrepancies stem from:
- Measurement Techniques : Shake-flask vs. HPLC-derived solubility values. The latter often overestimates due to cosolvent effects .
- pH Dependence : The sulfonamide group’s pKa (~6.5) means solubility improves in mildly basic buffers (pH 7.4) but drops in acidic conditions .
Standardize protocols using USP guidelines and report logD values for reproducibility .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer : Prioritize assays aligned with FDA guidelines:
- CYP450 Inhibition : Use fluorogenic substrates in human liver microsomes to assess metabolic stability .
- Plasma Protein Binding : Equilibrium dialysis with C-labeled compound to quantify free fraction .
- Caco-2 Permeability : Differentiate passive diffusion vs. active transport, critical for CNS-targeted analogs .
Q. Key Structural and Reaction Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
